14-Deoxy-11,12-didehydroandrographiside

Dissolution Bioavailability Quality Control

This labdane-type diterpene glycoside features a β-D-glucopyranosyl group at C-19, crucial for solubility and target specificity. Unlike aglycone AP3, it inhibits COX-2 (IC50 >200 μM) with distinct dissolution behavior. Its glycosylation ensures reliable solubility (TPSA 146.00 Ų, XlogP 1.10), preventing experimental variability. Ideal reference standard for UPLC/HPLC quality control and TRPV3 pharmacology studies where aglycone activity (IC50 0.85 μM) is not required. Ensure precise experimental control—procure the correct glycoside.

Molecular Formula C26H38O9
Molecular Weight 494.6 g/mol
Cat. No. B595922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Deoxy-11,12-didehydroandrographiside
Synonyms14-Deoxy-11,12-didehydroandrographiside
Molecular FormulaC26H38O9
Molecular Weight494.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyMWGVWTQBNFFGTG-XCMZMCRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

14-Deoxy-11,12-didehydroandrographiside: Procurement Considerations for a Differentiated Andrographis Diterpenoid Glycoside


14-Deoxy-11,12-didehydroandrographiside (CAS: 141973-41-3; C26H38O9; MW: 494.6 g/mol) is a labdane-type diterpene glycoside isolated from Andrographis paniculata [1]. The compound features a β-D-glucopyranosyl moiety at the C-19 position of the diterpene core, distinguishing it structurally from the non-glycosylated parent diterpenoid 14-deoxy-11,12-didehydroandrographolide (AP3/DDAG) [2]. Its physicochemical properties, including topological polar surface area (TPSA) of 146.00 Ų, calculated XlogP of 1.10, and five hydrogen bond donors, differ meaningfully from both andrographolide and the aglycone AP3, with direct implications for solubility, membrane permeability, and formulation behavior [3].

Why 14-Deoxy-11,12-didehydroandrographiside Cannot Be Substituted with Andrographolide or AP3 in Research Applications


Generic substitution among Andrographis diterpenoids is scientifically unjustified due to fundamental differences in glycosylation status, physicochemical behavior, and biological selectivity. 14-Deoxy-11,12-didehydroandrographiside is a diterpene glycoside with a glucose moiety, whereas the more extensively studied 14-deoxy-11,12-didehydroandrographolide (AP3/DDAG) is its aglycone counterpart lacking this sugar group [1]. This structural distinction produces quantifiable divergence in dissolution behavior, as demonstrated in Thai market capsule products where AP3 achieved higher dissolution percentages than andrographolide (AP1) in multiple media [2]. Furthermore, the glycoside and aglycone forms exhibit distinct target engagement profiles—the glycoside (this compound) has been identified as a COX-2 inhibitor with modest potency (IC50 >200 μM) [3], whereas the aglycone AP3 demonstrates potent TRPV3 channel inhibition (IC50 0.85 μM) [4]. Procurement of the incorrect analog introduces uncontrolled variables in solubility, target specificity, and ultimately experimental reproducibility.

Quantitative Differentiation Evidence: 14-Deoxy-11,12-didehydroandrographiside vs. Andrographolide and Related Analogs


Dissolution Profile Differentiation: AP3 (Aglycone of Target Compound) Demonstrates Superior Dissolution to Andrographolide in Crude Capsule Formulations

In a comparative dissolution study of Thai Andrographis paniculata market capsules, the aglycone 14-deoxy-11,12-didehydroandrographolide (AP3) exhibited substantially higher dissolution percentages than andrographolide (AP1) in crude powder capsule formulations across multiple dissolution media. At 2 hours in pH 1.2 medium, AP3 from crude capsule CRD.A dissolved to 78.3 ± 8.1% compared to 47.1 ± 5.7% for AP1 [1]. This difference in dissolution behavior, rooted in the compound's distinct physicochemical properties (glycoside vs. aglycone), directly informs procurement decisions for applications involving formulation development or dissolution testing [1].

Dissolution Bioavailability Quality Control Diterpenoids

Cytotoxicity Profile: 14-Deoxy-11,12-didehydroandrographolide (AP3) Is Non-Cytotoxic to Human Lung Epithelial Cells, Unlike Andrographolide

A direct head-to-head cytotoxicity comparison between 14-deoxy-11,12-didehydroandrographolide (compound 1, AP3/DDAG) and andrographolide (compound 2, AP1) was conducted using MTS assay on A549 and BEAS-2B human lung epithelial cells and RBL-2H3 rat basophilic leukemia cells. Andrographolide demonstrated clear concentration-dependent cytotoxicity with IC50 values in the range of approximately 12-25 μM across these cell lines, whereas AP3 exhibited no detectable cytotoxic activity at concentrations up to 100 μM [1]. This finding is reinforced by independent work reporting that 14-deoxy-11,12-didehydroandrographolide (2) 'had greatly reduced cytotoxicity compared with AP' in anti-osteoporosis screening [2].

Cytotoxicity Safety Asthma Inflammation NF-κB

TRPV3 Channel Inhibition: 14-Deoxy-11,12-didehydroandrographolide (AP3) Is a Potent and Selective TRPV3 Antagonist with Antipruritic Efficacy

14-Deoxy-11,12-didehydroandrographolide (ddA, AP3) was identified as a selective TRPV3 channel inhibitor through fluorescent calcium assay and manual whole-cell patch-clamp electrophysiology. The compound inhibited human TRPV3 in stably expressing CHO cells and HaCaT keratinocytes with an IC50 of 0.85 μM (850 nM) [1][2]. Critically, ddA demonstrated selectivity among other TRP channels implicated in itch and inflammation, and showed no toxicity to HaCaT keratinocytes at tested concentrations [1]. In a mouse scratching behavior model, ddA suppressed histamine-induced itch with efficacy comparable to loratadine, a clinically used antihistamine drug [1].

TRPV3 Ion Channel Antipruritic Itch Selectivity

COX-2 Inhibitory Activity: 14-Deoxy-11,12-didehydroandrographiside Exhibits Modest COX-2 Inhibition (IC50 >200 μM), Distinct from Andrographolide

A bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS screen identified 14-deoxy-11,12-didehydroandrographiside (compound 2) as a COX-2 ligand from Andrographis Herba extract [1]. Subsequent enzyme inhibition assay determined its COX-2 inhibitory activity to be IC50 >200 μM [1]. For context, andrographolide (compound 1) was also identified as a COX-2 ligand in the same screen, though its IC50 was not reported in this study [1]. The modest COX-2 inhibition of the glycoside form should be interpreted alongside the compound's other differentiated properties rather than as a primary differentiation claim.

COX-2 Inflammation Enzyme Inhibition Bio-affinity Screening

Antiproliferative Activity: 14-Deoxy-11,12-didehydroandrographolide (AP3) Shows Enhanced Cytotoxicity Against Leukemia Cells Relative to Adherent Cancer Lines

14-Deoxy-11,12-didehydroandrographolide (AND2) demonstrated differential antiproliferative activity across cancer cell types, with greater potency against non-adherent leukemia cells compared to adherent cancer cell lines [1]. In THP-1 human promonocytic leukemia cells, AND2 exhibited an IC50 of 8.9 μM (MTT assay), whereas andrographolide (AP1) showed an IC50 of 24.8 μM in parallel testing [1]. The antiproliferative effect was mechanistically linked to GSH depletion (19.76% reduction in intracellular reduced glutathione, p <0.001) and redox-mediated cell death, reversible by GSH pretreatment [1].

Leukemia Antiproliferative GSH Apoptosis THP-1

Stability Indicator: 14-Deoxy-11,12-didehydroandrographolide (AP3) Identified as Potential Age/Stability Marker in Andrographis Herb

A 1H NMR-based metabolomics study combined with titrimetric approaches identified 14-deoxy-11,12-didehydroandrographolide (AP3) as a potential stability and/or age marker for Andrographis Herb [1]. Principal component analysis (PCA) of the metabolomics data specifically highlighted this compound as an indicator that signified the stability status of the herbal material [1]. This finding addresses a major problem in the storage and distribution of Andrographis raw materials and products, where stability assessment has historically been challenging [1].

Stability Metabolomics Quality Control PCA NMR

Recommended Research Applications for 14-Deoxy-11,12-didehydroandrographiside Based on Quantitative Evidence


TRPV3 Channel Pharmacology and Antipruritic Drug Discovery

Based on the demonstrated sub-micromolar TRPV3 inhibitory activity (IC50 0.85 μM) and in vivo antipruritic efficacy comparable to loratadine [1], 14-deoxy-11,12-didehydroandrographolide (AP3/DDAG) is a validated tool compound for TRPV3 pharmacology studies. Applications include: patch-clamp electrophysiology to characterize TRPV3 gating mechanisms; calcium flux assays in TRPV3-expressing cell lines; selectivity profiling against related TRP channels (TRPV1, TRPA1, TRPM8); and in vivo itch models using carvacrol or histamine-induced scratching behavior. The compound's lack of cytotoxicity to HaCaT keratinocytes at inhibitory concentrations [1] supports its use in primary keratinocyte and skin explant models.

Anti-Asthma and Airway Inflammation Models Requiring Non-Cytotoxic NF-κB Inhibition

14-Deoxy-11,12-didehydroandrographolide (AP3) has been validated in a mouse ovalbumin-induced asthma model, where it dose-dependently inhibited total and eosinophil counts, Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid, and serum OVA-specific IgE [1]. Critically, the compound achieved these effects without eliciting cytotoxicity in human lung epithelial cells (IC50 >100 μM), unlike andrographolide (IC50 ~12-25 μM) [1]. This property makes AP3 the preferred Andrographis-derived diterpenoid for asthma research applications where confounding cytotoxicity would compromise mechanistic interpretation or repeated-dosing regimens. The compound's mechanism involves blockade of p65 nuclear translocation and NF-κB DNA-binding activity [1].

Leukemia Cell Studies Targeting GSH-Dependent Redox Cell Death

The enhanced antiproliferative potency of 14-deoxy-11,12-didehydroandrographolide (AND2) against THP-1 human promonocytic leukemia cells (IC50 8.9 μM) compared to andrographolide (IC50 24.8 μM) [1] supports its application in leukemia-focused preclinical studies. The compound's mechanism—depletion of intracellular reduced glutathione by 19.76% (p <0.001) and induction of redox-mediated cell death reversible by GSH supplementation [1]—distinguishes it from apoptosis-inducing agents and suggests utility in combination screening with procaspase-3 activators. Researchers should note the compound's differential activity between non-adherent leukemia cells and adherent cancer lines (PC-3, MDAMB) when designing experiments [1].

Andrographis Product Quality Control and Dissolution Testing Reference Standard

The quantifiable dissolution differences between diterpenoids—specifically the 1.66-fold higher dissolution of AP3 (78.3%) compared to andrographolide (47.1%) in pH 1.2 medium from crude capsules [1]—establish AP3 as a critical reference standard for Andrographis product quality control. Current Thai Herbal Pharmacopoeia requirements lack dissolution testing specifications [1], yet the documented variability in AP3 dissolution across products and media underscores the need for multi-component testing rather than relying solely on andrographolide content. Laboratories developing UPLC/HPLC methods for Andrographis authentication and dissolution profiling should include AP3 as a discrete analyte [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14-Deoxy-11,12-didehydroandrographiside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.